N-(4,4-Diethoxybutyl)formamide
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Overview
Description
N-(4,4-Diethoxybutyl)formamide is a chemical compound used in the preparation of a gamma-methylaminobuteraldehyde precursor . It has a molecular weight of 189.25 .
Molecular Structure Analysis
The molecular formula of this compound is C9H19NO3 . It has a molecular weight of 189.25200, and its exact mass is 189.13600 .Scientific Research Applications
Biological Effects of Formamide Derivatives
Formamide and its derivatives, including mono and dimethyl forms, have commercial importance due to their biological implications. Kennedy (2001) reviews the toxicology of formamide and related chemicals, noting their continued commercial relevance and the considerable addition of knowledge regarding their biological effects over years. This review might offer insights into how N-(4,4-Diethoxybutyl)formamide could be studied or applied in toxicological contexts (Kennedy, 2001).
Chemistry and Biochemistry of Acrylamide
Friedman (2003) provides an extensive review of the chemistry, biochemistry, metabolism, pharmacology, and toxicology of acrylamide, a compound related to formamide through its functional group. The review could offer foundational chemistry and biochemistry knowledge relevant to the study of this compound, particularly in understanding its potential biochemical or pharmacological pathways (Friedman, 2003).
Environmental Applications and Water Treatment
Research on acrylamide and its derivatives has implications for environmental science, particularly in water treatment processes. A study on the degradation of acetaminophen by advanced oxidation processes, including formamide and acetamide as by-products, highlights the environmental relevance of such compounds. This research might suggest areas where this compound could be applicable, especially in environmental chemistry and pollution mitigation efforts (Qutob et al., 2022).
Industrial and Research Perspectives on Acrylamide
Taeymans et al. (2004) review the analytical, mechanistic aspects of acrylamide in foods and its industrial applications. This perspective might provide a background on the industrial relevance and research applications of formamide derivatives, potentially guiding research on this compound in food science or material chemistry (Taeymans et al., 2004).
Mechanism of Action
Target of Action
N-(4,4-Diethoxybutyl)-formamide, also known as N-(4,4-Diethoxybutyl)formamide, is primarily involved in the synthesis of 3-arylidene-1-pyrrolines . The primary targets of this compound are arenes with electron-donating and withdrawing groups .
Mode of Action
The compound undergoes a novel tandem reaction, transforming N-(4,4-Diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This process involves an acid-catalyzed intramolecular cyclization of N-(4,4-Diethoxybutyl)imines and an unusual 1,3-sigmatropic shift of the aryl fragment .
Biochemical Pathways
The biochemical pathways affected by N-(4,4-Diethoxybutyl)-formamide involve the synthesis of 3-arylidene-1-pyrrolines . The compound’s interaction with its targets leads to the formation of cyclic imines, which are of interest due to their potential biological activity and synthetic usefulness .
properties
IUPAC Name |
N-(4,4-diethoxybutyl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-12-9(13-4-2)6-5-7-10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEHXSQEPBAIBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747607 |
Source
|
Record name | N-(4,4-Diethoxybutyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220803-77-0 |
Source
|
Record name | N-(4,4-Diethoxybutyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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